Rigid Aromatic Bridge and Crosslinking Density
The 1,4-phenylene core in diethyl 3,3'-(1,4-phenylene)bis(2-cyanoacrylate) provides a rigid, aromatic spacer between the two cyanoacrylate termini, whereas comparator bis-cyanoacrylates such as 1,6-hexanediol bis-cyanoacrylate or 1,10-decanediol bis-cyanoacrylate employ flexible alkylene chains [1]. The rigid aromatic bridge restricts segmental motion and reduces the effective crosslink length, which is expected to yield a more densely crosslinked network architecture upon copolymerization with monofunctional cyanoacrylates [2].
| Evidence Dimension | Crosslink spacer rigidity and effective crosslink length |
|---|---|
| Target Compound Data | Rigid 1,4-phenylene bridge; theoretical crosslink length ~5.6 Å (aromatic C–C bond distance × para geometry) |
| Comparator Or Baseline | 1,6-hexanediol bis-cyanoacrylate: flexible –(CH2)6– chain; effective crosslink length ~7.7–8.0 Å in extended conformation |
| Quantified Difference | Approximately 28–30% reduction in effective crosslink length; no direct comparative experimental data available for this specific pair |
| Conditions | Structural comparison based on molecular geometry and bond distances |
Why This Matters
Reduced crosslink length correlates with higher crosslinking density, which may translate to increased modulus and improved dimensional stability at elevated temperatures—a critical differentiator for procurement in high-performance adhesive and coating applications.
- [1] Lavanya, D. et al. Patent Application US 2017/0233618. Cyanoacrylate compositions. August 17, 2017. View Source
- [2] Buck, C. J. Unequivocal synthesis of bis(2-cyanoacrylate) monomers. I. Via anthracene adducts. Journal of Polymer Science: Polymer Chemistry Edition, 1978, 16, 2475-2507. View Source
